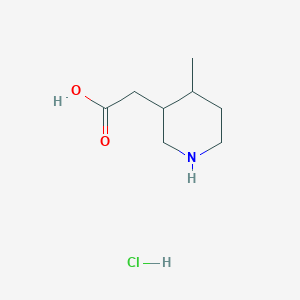

2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methylpiperidin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-2-3-9-5-7(6)4-8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIANDLDHENMRGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride typically involves the reaction of 4-methylpiperidine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then acidified with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are often employed.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The primary applications of 2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride lie in the pharmaceutical industry, particularly in the development of therapeutics targeting neurological disorders and other conditions.

Neurological Disorders

Research indicates that compounds with similar structures often exhibit neuroactive properties. This suggests that this compound may have potential use in treating neurological disorders such as anxiety, depression, and schizophrenia. Its ability to interact with neurotransmitter systems could modulate synaptic activity, leading to therapeutic effects.

Drug Development

The compound serves as a precursor in the synthesis of various pharmaceuticals. Its reactivity allows for modifications that can enhance potency or selectivity towards specific biological targets. For instance, derivatives of this compound have been investigated for their efficacy against certain types of cancer and inflammatory diseases.

Organic Chemistry Applications

In organic chemistry, this compound is utilized for its synthetic versatility.

Synthesis of Complex Molecules

The compound can be employed in multi-step synthetic routes to create more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in building intricate molecular architectures.

Catalysis

As a catalyst or catalyst precursor, this compound can facilitate reactions under mild conditions, increasing yield and selectivity while minimizing by-products. This characteristic is particularly beneficial in green chemistry initiatives aimed at reducing environmental impact.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Positional Isomerism : The placement of the methyl group (e.g., C3 vs. C4 on the piperidine ring) significantly impacts steric hindrance and electronic distribution, influencing pharmacological activity. For instance, ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride (methyl at C3) may exhibit distinct receptor affinity compared to the target compound (methyl at C4) .

Functional Group Effects: Acetic Acid vs. Hydrochloride Salts: Salt formation improves stability and aqueous solubility, critical for drug formulation .

Biological Activity

2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1955498-94-8

- Molecular Formula : C₉H₁₄ClN₁O₂

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential role as an antagonist or modulator in several biological pathways, particularly in the context of pain management and neuropharmacology.

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. In a study evaluating its effectiveness in pain models, the compound demonstrated a dose-dependent reduction in pain response, suggesting its potential as an analgesic agent.

Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those associated with breast cancer (MDA-MB-231) and colorectal cancer. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

| Cancer Cell Line | IC₅₀ (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 10 | Significant reduction in viability |

| HCT116 | 15 | Induction of apoptosis |

Neuroprotective Effects

Another area of interest is the neuroprotective effect of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative disorders.

Case Studies and Research Findings

- Antinociceptive Study :

- Antitumor Activity Evaluation :

- Neuroprotection Assessment :

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride, and how can reaction parameters be optimized for higher yield?

- Methodological Answer : The compound is typically synthesized via alkylation of 4-methylpiperidine derivatives with chloroacetic acid, followed by hydrochloride salt formation. Key optimization steps include:

- Temperature control (0–5°C during alkylation to minimize byproducts).

- Stoichiometric ratios (1.2:1 haloacetate-to-amine ratio for complete conversion).

- Purification via recrystallization using ethanol/ethyl acetate mixtures (3:1 v/v) to achieve ≥95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural confirmation : ¹H/¹³C NMR (key peaks: δ 2.8–3.2 ppm for piperidinyl protons, δ 3.5–3.8 ppm for acetic acid methylene).

- Purity assessment : HPLC with UV detection (C18 column, 0.1% TFA in water/acetonitrile gradient; ≥98% purity threshold).

- Mass validation : ESI-MS (expected [M+H]⁺ at m/z 205.7) .

Q. What are the solubility and stability profiles of this compound in aqueous buffers?

- Methodological Answer :

- Solubility : Hydrochloride salt enhances aqueous solubility (25 mg/mL in PBS pH 7.4 at 25°C).

- Stability : Store at –20°C under argon; stability studies show <5% degradation over 6 months when protected from light. Buffers with pH >8.0 should be avoided due to potential deprotonation of the piperidine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to explore this compound’s pharmacological potential?

- Methodological Answer :

- Analog synthesis : Modify the 4-methylpiperidine group (e.g., substituent bulk/electron effects) or acetic acid moiety (e.g., esterification).

- Activity screening : Use radioligand binding assays (e.g., σ-receptors) and cellular models (e.g., calcium flux assays).

- Computational modeling : Perform molecular docking with homology models of target proteins (e.g., monoamine transporters) to prioritize analogs .

Q. What experimental strategies can resolve contradictions in reported biological activity data for piperidine-based compounds?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., pH, temperature, cell line variations).

- Orthogonal validation : Confirm binding affinity using surface plasmon resonance (SPR) alongside fluorescence polarization.

- Positive controls : Include reference compounds (e.g., haloperidol for σ-receptor studies) to normalize inter-lab variability .

Q. Which in vivo models are appropriate for evaluating blood-brain barrier (BBB) permeability of this neuroactive compound?

- Methodological Answer :

- Murine models : Administer intravenously (1 mg/kg) and measure brain/plasma ratios via LC-MS at 30/60/120-minute intervals.

- In vitro BBB models : Use human cerebral microvascular endothelial cells (hCMEC/D3) to calculate permeability coefficients (Papp >5 × 10⁻⁶ cm/s indicates high permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.